N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide (CAS: 921052-69-9) is a benzofuran-derived compound with the molecular formula C₂₂H₂₃NO₅ . Its structure features a benzofuran core substituted at the 2-position with a 3,4-dimethoxybenzoyl group and at the 6-position with a 2-methylbenzamide moiety. The 3,4-dimethoxy substitution on the benzoyl group and the methyl substituents on both the benzofuran and benzamide components contribute to its unique steric and electronic properties.
Properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C26H23NO5/c1-15-7-5-6-8-19(15)26(29)27-18-10-11-20-16(2)25(32-22(20)14-18)24(28)17-9-12-21(30-3)23(13-17)31-4/h5-14H,1-4H3,(H,27,29) |
InChI Key |
YKUJPCSBUWMVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the benzofuran core: The benzofuran core can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling reaction: The benzofuran core is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Studies: It is used in various biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations and their theoretical implications:
Substituent Analysis of Key Analogues
Key Observations
Methoxy Substitution Patterns: The target compound’s 3,4-dimethoxybenzoyl group (vs. The absence of a 3-methoxy group in the analogue from may reduce steric hindrance, favoring interactions in narrower binding pockets.
Amide Group Variations :
- The 2-methylbenzamide group in the target compound introduces greater steric bulk compared to the acetamide group in , which could influence binding specificity or metabolic stability.
Benzofuran Core Modifications :
- Analogues such as incorporate additional heterocyclic systems (e.g., piperazine, benzodioxane), which expand hydrogen-bonding capabilities but may compromise synthetic accessibility.
Functional Group Utility :
- The N,O-bidentate directing group in highlights the role of amide-hydroxyl motifs in metal-catalyzed reactions, a feature absent in the target compound.
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
This compound is characterized by the following features:
- Molecular Formula : C₁₈H₁₉NO₅
- Molecular Weight : 333.35 g/mol
- Functional Groups : The presence of a dimethoxybenzoyl group and a benzofuran moiety contributes to its diverse biological properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, potentially including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, altering signal transduction processes.
- Gene Expression Regulation : The compound may affect the expression of genes related to cell proliferation and apoptosis.
Antinociceptive Activity
Research indicates that compounds with similar structures exhibit significant antinociceptive effects. For example, derivatives like 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran have shown potent analgesic properties. These compounds were found to be more effective than common analgesics such as aspirin and acetaminophen while being less potent than morphine .
Anticancer Potential
The benzofuran core is known for its anticancer properties. Studies suggest that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors. The specific biological activity of this compound in cancer models remains to be thoroughly investigated.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of methoxy groups in the structure may enhance these effects by improving the compound's ability to penetrate biological membranes and interact with inflammatory pathways.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
